(+)-Eleutherin

描述

Botanical Sources and Taxonomic Considerations in Eleutherin Research

Eleutherin is primarily isolated from plants belonging to the genus Eleutherine, which is part of the Iridaceae family, commonly known as the iris family wikipedia.org. The most prominent species known to contain eleutherin is Eleutherine bulbosa (Mill.) Urb. . While Eleutherine americana has also been mentioned as a source, it is often considered a synonym or misapplication of Eleutherine bulbosa . Other species within the genus, such as Eleutherine plicata, have also been studied for their chemical constituents, including eleutherin medchemexpress.comnih.gov.

The genus Eleutherine is native to tropical regions of Central and South America, with its distribution extending from Mexico through the Amazon basin kew.org. It has also been introduced to other tropical areas, including parts of Asia and Africa . Taxonomic studies are crucial in eleutherin research to correctly identify the plant sources and understand the distribution of the compound across different species and geographical locations wikipedia.orgnih.gov. The plant itself is a herbaceous, perennial bulbous plant characterized by a reddish-purple bulb, which is the primary part containing eleutherin and related naphthoquinones .

Below is a table summarizing the primary botanical source and its taxonomic classification:

| Kingdom | Clade | Clade | Clade | Order | Family | Subfamily | Tribe | Genus | Type Species |

| Plantae | Tracheophytes | Angiosperms | Monocots | Asparagales | Iridaceae | Iridoideae | Tigridieae | Eleutherine | Eleutherine plicata wikipedia.org |

Note: While E. plicata is listed as the type species, E. bulbosa is the most prominent source of eleutherin.

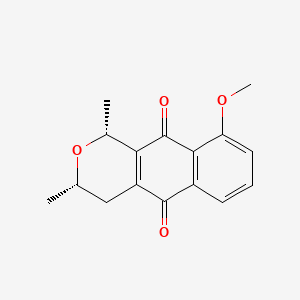

Chemical Classification and Core Structural Features of Eleutherin

Eleutherin is classified as a naphthoquinone derivative medchemexpress.com. Its chemical structure is based on the naphthoquinone core, a bicyclic aromatic ketone consisting of a naphthalene (B1677914) ring with two ketone groups . Specifically, eleutherin possesses a 1,4-naphthoquinone (B94277) core . The structure of eleutherin is further characterized by the presence of a methoxy (B1213986) group and two methyl groups substituted onto this core . The precise arrangement and stereochemistry of these substituents are significant for its properties . Eleutherin has chiral centers, leading to the existence of stereoisomers, such as isoeleutherin (B2560962), which can exhibit different biological activities scielo.br.

The IUPAC name for eleutherin is (1R,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione . Its molecular formula is C₁₆H₁₆O₄, and its molecular weight is 272.3 fda.govbiocrick.com.

Below is a table summarizing key chemical properties of Eleutherin:

| Property | Value | Source |

| CAS Number | 478-36-4 | medchemexpress.combiocrick.com |

| Chemical Formula | C₁₆H₁₆O₄ | fda.govbiocrick.com |

| Molecular Weight | 272.3 | fda.govbiocrick.com |

| Chemical Classification | Naphthoquinone derivative | medchemexpress.com |

| IUPAC Name | (1R,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |

Overview of Research Significance and Academic Trajectory of Eleutherin

The academic significance of eleutherin lies in its identification as a natural product with a distinct naphthoquinone structure and its presence in plants traditionally used for various purposes mdpi.com. Research has focused on isolating eleutherin and related compounds from Eleutherine species and investigating their chemical properties and potential biological activities researchgate.netscielo.br. The academic trajectory of eleutherin research involves phytochemical studies to identify and characterize the compound, followed by investigations into its interactions with biological systems at a molecular level mdpi.comnih.gov. Studies have explored its activity against various pathogens and its potential effects on cellular processes mdpi.commdpi.com. The research often involves techniques such as chromatography for isolation, spectroscopy for structural determination, and in vitro assays to evaluate biological effects researchgate.netnih.govresearchgate.net. The study of eleutherin contributes to the broader academic understanding of natural product chemistry and the potential of plant-derived compounds in various scientific fields mdpi.com.

Structure

3D Structure

属性

IUPAC Name |

(1R,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJIIJBMBCZPSW-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197281 | |

| Record name | Eleutherin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-36-4, 64869-73-4 | |

| Record name | (+)-Eleutherin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eleutherin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutherin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064869734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutherin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELEUTHERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J86WO1VYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ELEUTHERIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FTP57M80A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Characterization, and Structural Elucidation Research of Eleutherin

Methodologies for Eleutherin Isolation from Biological Matrices

The isolation of Eleutherin from biological matrices, primarily the bulbs of Eleutherine species, involves several extraction and chromatographic techniques. Solvent extraction is a common initial step. For instance, ethyl acetate (B1210297) has been used in Soxhlet extraction to obtain bioactive phytochemicals from the bulbs of Eleutherine bulbosa. researchgate.netresearchgate.net Ethanol (B145695) extracts of E. bulbosa have also been prepared using maceration. tjnpr.org Optimized extraction conditions for E. bulbosa bulb using heat-assisted extraction with 90% ethanol have been reported, yielding Eleutherin among other compounds. researchgate.net

Following extraction, chromatographic methods are employed for the isolation and purification of Eleutherin. Column chromatography and thin-layer chromatography (TLC) are utilized in the isolation procedure. researchgate.netresearchgate.net Preparative high-performance liquid chromatography (prep-HPLC) is also a valuable technique for obtaining novel natural compounds from plants for structural elucidation. eurekaselect.com The choice of solvent and extraction method significantly impacts the effectiveness and concentration of active biological components obtained from plant matrices. japsonline.com

Spectroscopic and Diffraction Techniques in Eleutherin Structural Elucidation

Spectroscopic techniques play a crucial role in the identification and structural elucidation of Eleutherin. Ultraviolet-visible (UV-vis) spectroscopy, Fourier transform-infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D techniques like 1H NMR) are widely used. researchgate.netresearchgate.neteurekaselect.comelte.hu Mass spectrometry (MS), often coupled with chromatographic methods (e.g., LC-MS, LC-MS/MS, HR-ESI-MS), provides essential information about the molecular weight and fragmentation pattern of Eleutherin, aiding in its identification and structural confirmation. researchgate.netresearchgate.neteurekaselect.comresearchgate.net The structures of new naphthalene (B1677914) derivatives, including Eleutherols and Eleuthinones isolated from Eleutherine americana, have been elucidated based on comprehensive spectroscopic analysis, including HR-ESI-MS and 1D and 2D NMR techniques. researchgate.netresearchgate.net

Diffraction techniques, particularly X-ray crystal diffraction, are powerful tools for confirming the absolute structure of compounds when suitable crystals can be obtained. acs.orgrfi.ac.uknih.gov X-ray diffraction experiments have been used to confirm the structural elucidation of naphthoquinone derivatives isolated from Eleutherine bulbosa. acs.org

Advanced Chromatographic Methods for Eleutherin Analysis and Quantification

Advanced chromatographic methods are indispensable for the analysis and quantification of Eleutherin in various extracts and samples.

High-Performance Liquid Chromatography (HPLC) in Eleutherin Research

HPLC is a commonly used method for the quantitative analysis of active compounds in natural products. innovareacademics.in It utilizes a liquid mobile phase flowing through a stationary phase packed in a column. innovareacademics.in Reversed-phase HPLC (RP-HPLC) is frequently employed for the analysis of naphthoquinone derivatives, including Eleutherin, using C18 columns and mobile phases typically consisting of mixtures of methanol (B129727) or acetonitrile (B52724) with water, sometimes with modifiers like chloroform (B151607). innovareacademics.inuin-malang.ac.idajol.inforesearchgate.netresearchgate.net

Validated HPLC methods have been developed for the determination of 1,4-naphthoquinone (B94277), a related compound found in Eleutherine bulbosa extract. These methods have demonstrated high linearity, selectivity, accuracy, and precision, making them suitable for routine analysis and quality control. innovareacademics.inuin-malang.ac.idajol.info For example, an isocratic HPLC method using a C18 column with a mobile phase of 95% methanol and 0.5% chloroform showed linearity within the range of 3–21 μg/ml. innovareacademics.inuin-malang.ac.id Another validated HPLC method for quantifying 1,4-naphthoquinone in ethanol and water extracts of E. bulbosa showed linearity with an "r" value of 0.9939, selectivity at 3.507 minutes, precision with a %RSD of 0.7159%, and accuracy with a % recovery of 99.53%. ajol.info HPLC analysis has also revealed the presence of Eleutherin among other bioactive constituents in E. bulbosa bulb extract. researchgate.net

Table 1: HPLC Method Validation Parameters for 1,4-Naphthoquinone in E. bulbosa Extract

| Parameter | Value | Acceptance Criteria | Reference |

| Linearity (r) | 0.9939 | ≥0.98 | innovareacademics.inajol.info |

| Selectivity | 3.507 min | - | ajol.info |

| Precision (%RSD) | 0.7159% | ≤2% | innovareacademics.inajol.info |

| Accuracy (% Recovery) | 99.53% | 98%-102% | innovareacademics.inajol.info |

High-Performance Thin-Layer Chromatography (HPTLC) in Eleutherin Research

HPTLC is another valuable chromatographic technique used in the analysis of active compounds in natural products. innovareacademics.in Unlike HPLC, HPTLC utilizes a liquid mobile phase absorbed into a thin layer of stationary phase on a plate. innovareacademics.in HPTLC-densitometry methods have been developed and validated for the determination of 1,4-naphthoquinone in Eleutherine bulbosa and Eleutherine palmifolia extracts. innovareacademics.inuin-malang.ac.idechemcom.comsamipubco.com These methods offer advantages such as relatively fast analysis speed, high sensitivity, effective compound separation, and the capability to analyze multiple samples on a single plate. samipubco.com

A validated HPTLC-densitometry method for 1,4-naphthoquinone in E. bulbosa extract used silica (B1680970) gel 60 F254 plates and a mobile phase of chloroform:methanol (8:2, v/v), with detection at 249 nm. innovareacademics.inuin-malang.ac.id This method showed linearity within the range of 2500-15000 ppm/spot−1. innovareacademics.inuin-malang.ac.id Validation studies for HPTLC methods have demonstrated good linearity, accuracy, and precision for the quantification of 1,4-naphthoquinone. innovareacademics.inechemcom.comsamipubco.com

Table 2: HPTLC Method Validation Parameters for 1,4-Naphthoquinone

| Parameter | Value | Reference |

| Linearity (r) | 0.9976 | echemcom.comsamipubco.com |

| LOD | 163.6006 ppm | echemcom.comsamipubco.com |

| LOQ | 495.7595 ppm | echemcom.comsamipubco.com |

| Accuracy | 80-120% range | echemcom.comsamipubco.com |

| Precision (%RSD) | 0.99% | echemcom.comsamipubco.com |

Gas Chromatography-Mass Spectrometry (GC-MS) in Eleutherin Metabolite Profiling

GC-MS is a powerful technique for identifying and quantifying small molecular metabolites, particularly volatile or semi-volatile compounds. nih.govnih.gov It is widely used in metabolite profiling studies in plants. nih.govresearchgate.net GC-MS analysis has been employed to identify active compounds in the ethanol extract of Eleutherine sp. bulbs. tjnpr.org The mass spectra of the compounds found are compared to spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for identification. tjnpr.org GC-MS analysis of the chloroform fraction of E. bulbosa bulbs detected 20 active compounds, including Eleutherin and isoeleutherin (B2560962) as major components. researchgate.net While HPTLC may be incapable of precisely characterizing the full metabolite profile of E. bulbosa, GC-MS, often in combination with other techniques like UPLC-MS/MS, provides a more comprehensive view of the metabolome. japsonline.comresearchgate.net

Computational Chemistry Approaches in Eleutherin Structure Determination

Computational chemistry plays an increasingly important role in structural analysis and determination, complementing experimental techniques. riverpublishers.comfortunejournals.com Quantum mechanical calculations and molecular modeling can be used to predict spectroscopic properties, analyze energy differences between different states, and provide insights into molecular structure and stability. riverpublishers.comfortunejournals.comelte.hu Computer-assisted structure elucidation (CASE) tools, such as ACD/Structure Elucidator, integrate spectroscopic data with computational algorithms to generate and rank possible structures. acs.org Computational calculations, including those for electronic circular dichroism (ECD) curves, are used to confirm the absolute configuration of isolated compounds. researchgate.netacs.org The integration of reasoning-capable language models with chemical analysis tools is also being explored to enhance molecular structure determination using spectroscopic data. chemrxiv.org

Computational approaches have been utilized in the structural elucidation of naphthoquinone derivatives from Eleutherine bulbosa, alongside spectroscopic analyses and X-ray crystal diffraction. acs.org These methods assist in consolidating the structural information obtained from experimental data and can help in differentiating between possible isomers. acs.org

Biosynthesis and Metabolic Pathways Research of Eleutherin

Proposed Biosynthetic Pathways of Eleutherin and Analogues

While a definitive pathway for eleutherin has not been published, a hypothetical biosynthetic route has been postulated for newly discovered analogues, eleutherins A-G, isolated from Eleutherine americana. nih.gov This suggests that the biosynthesis of this class of compounds is an active area of research.

Generally, the formation of naphthoquinones in plants and fungi proceeds via the polyketide pathway. This pathway involves the sequential condensation of a starter unit (commonly acetyl-CoA) with several extender units (typically malonyl-CoA) by a large, multi-domain enzyme complex known as polyketide synthase (PKS).

The proposed general steps for polyketide-derived naphthoquinones like eleutherin would include:

Chain Assembly: A polyketide synthase (PKS) enzyme would catalyze the assembly of a linear poly-β-keto chain from one molecule of acetyl-CoA and multiple molecules of malonyl-CoA.

Cyclization and Aromatization: The highly reactive linear chain would undergo a series of intramolecular condensation (cyclization) and aromatization reactions to form the core naphthalene (B1677914) ring structure.

Tailoring Modifications: Following the formation of the basic ring system, a variety of "tailoring" enzymes would modify the structure to produce the final eleutherin molecule. These modifications could include hydroxylations, methylations, and the formation of the pyran ring system characteristic of eleutherin.

The table below outlines the key molecular components involved in the general polyketide pathway, which is the presumed route for eleutherin biosynthesis.

| Component Type | Example | Role in Proposed Pathway |

| Starter Unit | Acetyl-CoA | Initiates the polyketide chain |

| Extender Unit | Malonyl-CoA | Sequentially added to elongate the chain |

| Intermediate | Linear Poly-β-keto Chain | The initial product of the PKS enzyme before cyclization |

| Core Structure | Naphthalene Ring | The foundational aromatic structure |

Enzymatic Mechanisms Involved in Eleutherin Biogenesis

The specific enzymes responsible for eleutherin biosynthesis have not been isolated or characterized. However, based on the proposed polyketide pathway, several classes of enzymes are expected to be essential. The catalytic mechanisms of these enzymes are central to the construction of the complex eleutherin molecule.

Key Enzyme Classes Hypothesized for Eleutherin Biosynthesis:

Polyketide Synthase (PKS): This is the central enzyme that assembles the carbon backbone. Type III PKSs are common in plants and catalyze a series of decarboxylative Claisen condensation reactions to build the polyketide chain. nih.gov

Cyclases/Aromatases: These enzymes control the folding of the linear polyketide chain and catalyze the intramolecular reactions that form the correct aromatic ring structure.

Oxidoreductases (e.g., Cytochrome P450s): These enzymes are crucial for tailoring the aromatic core, often catalyzing hydroxylation reactions at specific positions.

Methyltransferases: A methyltransferase would be required to add the methyl groups present in the eleutherin structure, using S-adenosyl methionine (SAM) as a methyl donor.

The process is a highly controlled enzymatic cascade, where the product of one enzyme becomes the substrate for the next, ultimately leading to the formation of eleutherin and its related analogues like isoeleutherin (B2560962). nih.govresearchgate.net

Genetic and Molecular Biology Studies Relevant to Eleutherin Biosynthesis

As of now, specific genetic and molecular biology studies detailing the biosynthesis of eleutherin are not available in the scientific literature. In microorganisms and plants, the genes encoding the enzymes for a specific secondary metabolite pathway are often organized into a biosynthetic gene cluster (BGC). nih.gov

A molecular biology investigation into eleutherin biosynthesis would likely involve the following approaches:

Genome Sequencing: Sequencing the genome of an eleutherin-producing plant, such as Eleutherine bulbosa or Eleutherine americana.

Gene Cluster Identification: Searching the genome for sequences homologous to known polyketide synthase (PKS) genes and other tailoring enzymes typically found in BGCs.

Transcriptomics: Analyzing the gene expression profile of the plant's bulb tissue (where eleutherin accumulates) to identify highly expressed genes that could be part of the biosynthetic pathway. mdpi.com

Gene Knockout/Silencing: Disrupting candidate genes (e.g., via CRISPR-Cas9 or RNAi) to see if the production of eleutherin is diminished or eliminated, thereby confirming the gene's function in the pathway.

While the biosynthesis of other plant naphthoquinones, such as shikonin (B1681659) and juglone, has been studied more extensively, the specific genes and regulatory networks controlling eleutherin production remain an area for future research. nih.gov

Chemical Synthesis and Derivatization Strategies for Eleutherin

Total Synthesis Approaches for Eleutherin and its Enantiomers

The total synthesis of Eleutherin, in both its racemic and enantiomerically pure forms, has been accomplished through several distinct strategies. These routes are often evaluated based on their efficiency, stereocontrol, and the novelty of the key chemical transformations employed.

Another powerful method for the enantioselective synthesis of (+)-Eleutherin utilizes a Hauser-Kraus annulation as the pivotal step. researchgate.net This reaction allows for the efficient construction of the core ring system with the desired chirality.

Racemic Eleutherin, denoted as (±)-Eleutherin, has been synthesized through a different pathway. A key strategy involves the Lewis acid-mediated allylation of 2-acetyl-8-methoxy-1,4-naphthoquinone (B10856637) with an allyltrimethylstannane reagent. researchgate.netrsc.org The resulting intermediate, 2-acetyl-3-allyl-8-methoxy-1,4-naphthoquinone, then undergoes an intramolecular cyclization to furnish the characteristic naphthopyran structure of Eleutherin and its diastereomer, Isoeleutherin (B2560962). researchgate.netrsc.org

These varied approaches highlight the flexibility and power of modern synthetic organic chemistry in assembling complex natural products. Each route offers a unique solution to the challenges posed by the Eleutherin molecule, particularly the stereocontrolled formation of the dihydropyran ring.

Table 1: Comparison of Selected Total Synthesis Strategies for Eleutherin

| Target Molecule | Key Reactions | Number of Steps | Overall Yield | Reference |

|---|---|---|---|---|

| This compound | Dötz Benzannulation, Oxa-Pictet–Spengler Cyclization | 6 | 18% | researchgate.net |

| This compound | Hauser-Kraus Annulation | N/A | N/A | researchgate.net |

| (±)-Eleutherin | Lewis Acid-mediated Allylation, Intramolecular Cyclization | N/A | N/A | researchgate.netrsc.org |

Synthetic Methodologies for Eleutherin Analogues and Derivatives

The synthesis of analogues and derivatives of Eleutherin is crucial for exploring structure-activity relationships. These synthetic efforts often involve modifying the core structure or altering the substitution pattern.

A prominent example is the synthesis of demethoxy-eleutherin. This analogue, which lacks the methoxy (B1213986) group on the aromatic ring, has been prepared in its racemic form. nih.gov The synthetic route mirrors the strategy used for racemic Eleutherin, involving a Lewis acid-mediated allylation followed by intramolecular cyclization of the corresponding demethoxy-naphthoquinone precursor. rsc.org This approach demonstrates how established synthetic routes can be adapted to create structurally related molecules.

Beyond simple analogues like the demethoxy derivative, the broader class of naphthopyranquinones, to which Eleutherin belongs, includes other naturally occurring compounds such as Eleutherinol and Isoeleutherin. nih.govnih.gov The structural similarities suggest that synthetic strategies developed for Eleutherin could be applied to access these related molecules, potentially allowing for the creation of a diverse library of compounds for biological evaluation. The chirality and chemical modifications of the naphthopyran moiety are considered critical for the selective biological modulation of these compounds. nih.gov

Semi-synthesis and Chemical Modification of Natural Eleutherin

Semi-synthesis, which utilizes a naturally isolated compound as a starting material for further chemical modifications, is a common strategy for producing derivatives of complex natural products. In the case of Eleutherin, the compound is naturally abundant in the bulbs of plants such as Eleutherine plicata. nih.govresearchgate.netmdpi.commdpi.com These natural sources provide a ready supply of the core Eleutherin scaffold, which could potentially be used for derivatization.

Despite the availability of natural Eleutherin, detailed reports on its use as a substrate for semi-synthetic modifications are not extensively documented in the reviewed literature. The primary focus of research on Eleutherin from natural extracts has been on its isolation, characterization, and the evaluation of its biological properties alongside related compounds like Isoeleutherin and Eleutherol. nih.govresearchgate.net While the potential for chemical modification of the naphthopyran moiety has been noted as important for biological activity, nih.gov the execution of such semi-synthetic studies to create new derivatives from the natural isolate remains an area for future exploration.

Molecular and Cellular Biological Activities of Eleutherin in Research Models

Antimicrobial Research Focus of Eleutherin

Eleutherin has demonstrated a broad spectrum of antimicrobial activities in preclinical research, encompassing both antibacterial and antifungal effects. These properties are primarily attributed to its naphthoquinone structure, which is capable of generating reactive oxygen species, leading to cellular damage in microorganisms. nih.govresearchgate.net

Antibacterial Mechanisms of Eleutherin in Bacterial Pathogens

Eleutherin has been investigated for its inhibitory effects against a range of clinically relevant bacterial pathogens. Research has focused on its impact on both Gram-positive and Gram-negative bacteria, including strains known for their resistance to conventional antibiotics.

The antibacterial activity of Eleutherin and extracts from Eleutherine species has been evaluated against several bacterial pathogens. The following table summarizes the observed in vitro inhibitory activities.

| Bacterial Pathogen | Eleutherin/Extract Concentration | Observed Effect | Reference(s) |

| Staphylococcus aureus | Moderately active (IC50 between 100 and 500 µg/mL) | Inhibition of bacterial growth | nih.govdthujs.vn |

| Escherichia coli | Inactive (IC50 > 1000 µg/mL) | No significant inhibition of bacterial growth | nih.govdthujs.vn |

| Vibrio parahaemolyticus | 10 mg/mL (extract) | Zone of inhibition of 11.83 ± 0.06 mm | nih.gov |

| Pseudomonas aeruginosa | 10 mg/mL (ethyl acetate (B1210297) extract) | High inhibition activity | mdpi.com |

| Streptococcus pyogenes | 250 µg/mL (MIC) | Inhibition of bacterial growth | researchgate.net |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 mg/mL (MIC of extract) | Inhibition of bacterial growth | mdpi.com |

Molecular docking studies have suggested that Eleutherin may interfere with bacterial antibiotic resistance mechanisms in Staphylococcus aureus. nih.govdthujs.vn It has shown a significant affinity for the transcriptional regulator QacR and the regulatory protein BlaR1. nih.govdthujs.vn QacR is a repressor protein that controls the expression of the multidrug efflux pump QacA, a key contributor to bacterial resistance. nih.gov BlaR1 is a sensor protein that regulates resistance to β-lactam antibiotics by controlling the expression of β-lactamases and penicillin-binding proteins. nih.govdthujs.vn The interaction of Eleutherin with these regulatory proteins suggests a potential role as a therapeutic adjuvant to reverse bacterial resistance. nih.govdthujs.vn

While Eleutherin itself has not been directly shown to inhibit methionine aminopeptidase (B13392206) (MetAP), its analogue, isoeleutherin (B2560962), has demonstrated specific interactions with this enzyme in S. aureus. nih.govdthujs.vn MetAP is a metalloprotease essential for bacterial cell growth, as it removes the N-terminal methionine from newly synthesized proteins. nih.gov The inhibition of this enzyme is a target for the development of novel antibacterial agents.

Research on extracts from Eleutherine species has indicated that they can compromise the integrity of the bacterial cell wall and membrane. Studies on Vibrio parahaemolyticus have shown that exposure to Eleutherine bulbosa extract leads to cellular leakage and damage. nih.gov Similarly, in S. aureus, extracts have been observed to cause cytoplasmic leakage, as determined by the release of cellular materials. researchgate.net Electron microscopy has revealed that these extracts can cause damage to the membrane morphology of S. aureus cells. researchgate.net

Antifungal Activities of Eleutherin

Eleutherin and extracts from Eleutherine species have demonstrated notable antifungal properties against various fungal pathogens. The naphthoquinone structure of Eleutherin is believed to be responsible for its antifungal effects. nih.gov

The following table summarizes the results of in vitro antifungal activity studies.

| Fungal Pathogen | Eleutherin/Extract Concentration | Observed Effect | Reference(s) |

| Candida albicans | 200 mg/mL (n-hexane extract) | Inhibition diameter of 19.48 mm | nih.govnih.gov |

| Trichophyton mentagrophytes | 200 mg/mL (n-hexane extract) | Inhibition diameter of 42.20 mm | nih.govnih.gov |

| Cladosporium sphaerospermum | Not specified | Potent inhibitory activity | mdpi.com |

| Botryosphaeria dothidea | 312.5 µg/mL (extract) | 96.8% inhibition | dthujs.vndthujs.vn |

Antimalarial Research Focus of Eleutherin

The antimalarial potential of Eleutherin has been explored in several preclinical studies, with some conflicting results. In vitro studies have shown that compounds isolated from Eleutherine plicata, including Eleutherin, possess activity against the chloroquine-sensitive strain of Plasmodium falciparum. frontiersin.org Research on Eleutherine bulbosa has indicated that its extracts have an IC50 value of 0.62 μg/ml against P. falciparum and may target the parasite's mitochondria. researchgate.net However, a study using a mouse model infected with Plasmodium berghei found that Eleutherin did not reduce parasitemia, while its analogue, isoeleutherin, caused a slight reduction. researchgate.net The proposed mechanism for the antimalarial activity of naphthoquinones like Eleutherin involves interference with the mitochondrial electron transport chain. researchgate.net

Eleutherin's Antiparasitic Action in Plasmodium Models (Plasmodium falciparum, Plasmodium berghei)

Eleutherin, a naphthoquinone derived from plants of the Eleutherine genus, has demonstrated notable antiparasitic activity in both in vitro and in vivo models of malaria. Research has focused on its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of human malaria, and Plasmodium berghei, a model organism used for in vivo studies in mice.

In vitro studies have established the antiplasmodial activity of eleutherin and its isomer, isoeleutherin, against P. falciparum. The inhibitory concentrations (IC50) for eleutherin and isoeleutherin were determined to be 10.45 ± 3.13 µg/mL and 8.70 ± 2.45 µg/mL, respectively, indicating a significant effect on the parasite's viability. nih.gov A fraction containing both eleutherin and isoeleutherin showed even greater potency with an IC50 value of 3.67 ± 1.01 µg/mL, suggesting a synergistic or additive effect between the two compounds. nih.gov

In vivo experiments using mice infected with P. berghei have further substantiated the antimalarial potential of Eleutherine derivatives. Treatment with extracts and fractions containing eleutherin led to a reduction in parasitemia and an extension of animal survival time. researchgate.net Specifically, a dichloromethane (B109758) fraction of an Eleutherine plicata extract showed activity against the parasite on both the 5th and 8th days of infection, indicating a sustained suppressive effect. researchgate.net

Table 1: In Vitro Antiplasmodial Activity of Eleutherin and Related Compounds against P. falciparum

| Compound/Fraction | IC50 (µg/mL) |

|---|---|

| Eleutherin | 10.45 ± 3.13 |

| Isoeleutherin | 8.70 ± 2.45 |

| S2 Fraction (Eleutherin + Isoeleutherin) | 3.67 ± 1.01 |

| Chloroquine (Control) | 0.023 ± 0.009 |

Data sourced from Vale et al., 2020. nih.gov

Mitochondrial Electron Transport Chain Interference by Eleutherin

The mechanism behind eleutherin's antiparasitic action is linked to its ability to interfere with crucial cellular processes within the Plasmodium parasite, particularly the mitochondrial electron transport chain (ETC). The ETC is a series of protein complexes located on the inner mitochondrial membrane responsible for generating ATP, the primary energy currency of the cell, through a process called oxidative phosphorylation.

In the parasite, the ETC is a vital hub for energy production and is essential for its survival and replication. By disrupting the flow of electrons through this chain, a compound can effectively starve the parasite of energy, leading to its death. Research indicates that naphthoquinones like eleutherin target this pathway. Molecular modeling studies have shown that eleutherin and isoeleutherin can interact with a key component of the mitochondrial ETC, disrupting its normal function and thereby exerting their antiplasmodial effect. researchgate.net

Cytochrome bc1 Complex Inhibition by Eleutherin and Related Compounds

Further investigation into the mechanism of action has pinpointed the specific target of eleutherin within the mitochondrial ETC as the cytochrome bc1 complex, also known as Complex III. This complex plays a pivotal role in the ETC, facilitating the transfer of electrons from ubiquinol (B23937) to cytochrome c.

Molecular docking studies have revealed that eleutherin and isoeleutherin interact with highly conserved residues within the binding cavity of the cytochrome bc1 complex. researchgate.net This binding inhibits the complex's enzymatic activity, blocking the electron flow and collapsing the mitochondrial membrane potential. This action is a validated mechanism for antimalarial drugs, as the parasite's cytochrome bc1 complex is a crucial and vulnerable target. The inhibition of this complex by eleutherin and related compounds is a key element of their lethal effect on Plasmodium parasites. researchgate.net

Anti-Inflammatory Research Focus of Eleutherin

Modulation of Pro-Inflammatory Mediators by Eleutherin (e.g., Nitric Oxide, IL-1β, iNOS, COX-2)

Eleutherin and related naphthalene (B1677914) derivatives have been shown to possess significant anti-inflammatory properties. This activity is demonstrated by their ability to inhibit the production of key pro-inflammatory mediators in cellular models of inflammation. In studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a model for inflammatory response, compounds from Eleutherine bulbosa effectively suppressed the production of nitric oxide (NO), a signaling molecule that contributes to inflammation at high levels. acs.orgnih.gov

The expression of enzymes responsible for producing these mediators, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), was also significantly inhibited. acs.orgnih.gov Furthermore, the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β), a key driver of inflammatory cascades, was also markedly reduced. acs.orgnih.gov In the context of P. berghei infection in mice, which induces a strong inflammatory response, treatment with Eleutherine plicata extracts also led to reduced levels of NO. researchgate.net

Table 2: Effect of an Eleutherine Derivative on Pro-Inflammatory Mediators in LPS-Induced Macrophages

| Mediator | Effect |

|---|---|

| Nitric Oxide (NO) | Inhibition |

| Interleukin-1β (IL-1β) | Inhibition |

| iNOS | Inhibition |

| COX-2 | Inhibition |

Data sourced from a study on a naphthalene derivative from Eleutherine bulbosa. acs.orgnih.gov

Eleutherin's Influence on NF-κB/MAPK Signaling Pathways

The anti-inflammatory effects of eleutherin-related compounds are mediated through their influence on critical intracellular signaling pathways that regulate inflammation. Mechanistic studies have shown that these compounds can suppress the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. acs.orgnih.gov

Activation of Nrf2/Keap1 Signaling Pathway by Eleutherin

In addition to suppressing pro-inflammatory pathways, compounds from Eleutherine bulbosa also exhibit anti-inflammatory activity by activating the Nrf2/Keap1 signaling pathway. acs.org This pathway is the primary regulator of the cellular antioxidant response. frontiersin.orgnih.gov

Research on Eleutherin's Activity in Cellular Proliferation and Apoptosis Models (Non-Human)

Eleutherin, a naphthoquinone, has been the subject of research investigating its effects on cancer cell lines, particularly in non-human models. Studies have focused on its ability to influence key cellular processes such as programmed cell death (apoptosis), cell movement, and the molecular pathways that govern cell proliferation.

Research has demonstrated that Eleutherin can induce apoptosis in rat glioma C6 cells. nih.gov When these cells were treated with Eleutherin, they exhibited morphological changes characteristic of apoptosis, including cell retraction and cytoplasmic shrinkage. mdpi.com The induction of apoptosis was confirmed through annexin (B1180172) V-FITC and propidium (B1200493) iodide staining, which allows for the quantification of early and late-stage apoptotic cells. researchgate.net Studies have shown that treatment with Eleutherin leads to a dose-dependent increase in the rate of apoptosis in C6 cells. nih.govresearchgate.net For instance, treating C6 cells with 40 μM of Eleutherin resulted in a significant increase in the apoptotic rate. nih.gov

Table 1: Effect of Eleutherin on Apoptosis in Rat Glioma C6 Cells

| Concentration | Observation | Source |

|---|---|---|

| 20 µM | Cells showed changes in morphology suggestive of apoptosis. | nih.gov |

| 40 µM | Significantly increased rate of apoptosis observed. | nih.gov |

Eleutherin has been shown to suppress the migration and invasion of rat C6 glioma cells. nih.govresearchgate.net This anti-proliferative effect is crucial, as the ability of cancer cells to migrate and invade surrounding tissue is a hallmark of malignancy. mdpi.comresearchgate.net In wound migration assays, Eleutherin inhibited the movement of glioblastoma cells compared to untreated controls. nih.gov Furthermore, Eleutherin's impact on the proliferative potential of these cells was demonstrated by its ability to reduce colony formation, which is an indicator of the presence of undifferentiated cancer stem cells. nih.gov This suggests that Eleutherin may act on these stem cells, a key strategy in preventing cancer relapse. nih.gov

Table 2: Inhibition of Colony Formation in C6 Cells by Eleutherin

| Concentration | Reduction in Colony Formation | Source |

|---|---|---|

| 1 µM | No significant reduction observed. | nih.gov |

| 20 µM | 52.44% | nih.gov |

| 40 µM | 94.52% | nih.gov |

| 100 µM | 99.18% | nih.gov |

The mechanism behind Eleutherin's anti-proliferative and pro-apoptotic effects involves the modulation of key molecular pathways. nih.gov Specifically, Eleutherin has been found to reduce the phosphorylation of Protein Kinase B (AKT) and decrease the expression of telomerase reverse transcriptase (TERT). nih.govresearchgate.net The PI3K/AKT signaling pathway is often overexpressed in cancer cells and plays a critical role in cell growth and survival. mdpi.comnih.gov By inhibiting this pathway, Eleutherin disrupts these processes. nih.gov

Treatment of C6 glioma cells with Eleutherin led to a reduction in phosphorylated AKT (pAKT). nih.gov This decrease in pAKT expression, in turn, inhibits the expression of human TERT (hTERT), which is critical for maintaining telomere length and allowing for the unlimited proliferation of cancer cells. nih.gov The loss of telomerase activity induced by Eleutherin may lead to cell death. nih.gov

Table 3: Molecular Effects of Eleutherin on Rat Glioma C6 Cells

| Molecular Target | Concentration | Effect | Source |

|---|---|---|---|

| AKT Phosphorylation (pAKT) | 20 µM | Reduced by 48.84% | nih.gov |

| 40 µM | Reduced by 39.27% | nih.gov | |

| Telomerase (TERT) Expression | 1 µM | Reduced by 17.1% | nih.gov |

| 20 µM | Reduced by 37.3% | nih.gov | |

| 40 µM | Reduced by 45.8% | nih.gov |

Eleutherin's toxicity is also linked to its interaction with DNA topoisomerase II (TOPO II), an essential enzyme in eukaryotic cells that alters DNA topology to facilitate processes like replication and transcription. arabjchem.orgnih.gov Inhibition of TOPO II can lead to damage to cellular DNA. arabjchem.orgresearchgate.net Molecular docking and molecular dynamics simulations have shown that Eleutherin can interact with residues in the binding pocket of the TOPO II enzyme. arabjchem.orgnih.gov These studies indicate that Eleutherin forms a stable complex with TOPO II, and this stabilization may be involved in DNA fragmentation. arabjchem.orgmdpi.com

Oxidative Stress Modulation by Eleutherin: Antioxidant Mechanisms

In addition to its pro-apoptotic activities, Eleutherin has been investigated for its role in modulating oxidative stress. nih.govnih.gov Research involving mice infected with Plasmodium berghei showed that treatments with compounds from Eleutherine plicata, including Eleutherin, stimulated an increase in antioxidant capacity and a reduction in oxidative stress. nih.govnih.gov

Molecular docking studies have explored the interaction of Eleutherin with key antioxidant defense enzymes. nih.govnih.gov The results suggest that Eleutherin has a low binding energy for catalase (CAT), glutathione (B108866) reductase (GR), and glutathione peroxidase (GPx1), indicating that these enzymes are possible targets for Eleutherin in the regulation of redox balance. nih.govnih.gov It is proposed that the naphthoquinones from E. plicata are responsible for boosting antioxidant defense in response to oxidative stress. nih.gov

Genotoxicity and Mutagenicity Research in Model Systems

The genotoxic and mutagenic potential of Eleutherin has been evaluated using various models, including the Allium cepa (onion root) bioassay. arabjchem.orgresearchgate.net In these studies, Eleutherin was found to be more genotoxic than its isomer, isoeleutherin. arabjchem.orgnih.gov It increased the mitosis index, aberration index, and the frequency of micronuclei, buds, and bridges during metaphase in Allium cepa cells. arabjchem.orgresearchgate.net

In silico predictions have also been used to assess the toxic potential of Eleutherin, demonstrating toxicity profiles for various organisms. arabjchem.orgnih.gov The genotoxicity of Eleutherin is linked to its ability to inhibit topoisomerase II, which causes damage to cellular DNA. arabjchem.orgresearchgate.net

Mechanistic Investigations of Eleutherin's DNA Damaging Potential (e.g., DNA fragmentation, Allium cepa model)

Eleutherin has demonstrated genotoxic effects in various research models, indicating its potential to damage DNA. One of the key mechanisms implicated in its toxicity is the inhibition of topoisomerase II (TOPO II), an enzyme crucial for maintaining DNA topology during replication and transcription. arabjchem.orgresearchgate.net By stabilizing the DNA-topoisomerase II complex, eleutherin can lead to DNA strand breaks. mdpi.com This action disrupts normal cellular processes and can trigger pathways leading to cell death. arabjchem.orgresearchgate.netmdpi.com

The Allium cepa (onion root tip) assay, a well-established model for assessing cytogenetic damage, has been instrumental in demonstrating eleutherin's genotoxic potential. nih.govmdpi.com In this model, eleutherin has been shown to be more genotoxic than its isomer, isoeleutherin. arabjchem.orgresearchgate.net Studies using the Allium cepa model revealed that eleutherin increases the mitosis index and the aberration index. arabjchem.orgresearchgate.net The genotoxic effects observed in Allium cepa cells provide strong evidence for eleutherin's ability to induce DNA damage. arabjchem.orgresearchgate.net

Further investigations into the DNA damaging potential of eleutherin have involved the comet assay (alkaline version) to assess DNA fragmentation. nih.govnih.gov While some studies have highlighted higher rates of DNA fragmentation with isoeleutherin, the genotoxic activity of eleutherin through mechanisms like DNA alkylation and intercalation has also been suggested. arabjchem.orgnih.govnih.gov The ability of quinonoid carbonyls, present in eleutherin's structure, to undergo reduction and generate alkylating intermediates may contribute to its DNA damaging effects and subsequent cell death. nih.gov

Table 1: Summary of Mechanistic Investigations into Eleutherin's DNA Damaging Potential

| Research Model/Assay | Observed Effect of Eleutherin | Key Findings |

| Allium cepa Assay | Increased mitotic index and aberration index | Demonstrated higher genotoxicity compared to isoeleutherin. arabjchem.orgresearchgate.net |

| Topoisomerase II Inhibition Assays | Stabilization of the DNA-topoisomerase II complex | Leads to DNA strand breaks. arabjchem.orgresearchgate.netmdpi.com |

| Comet Assay | Induction of DNA fragmentation | Indicates direct damage to cellular DNA. nih.govnih.gov |

| Molecular Docking Studies | Interaction with topoisomerase II binding pocket | Supports the mechanism of TOPO II inhibition. arabjchem.orgresearchgate.net |

Chromosomal Aberrations Induced by Eleutherin in Research Models

Consistent with its DNA damaging properties, eleutherin has been found to induce chromosomal aberrations in various research models. The Allium cepa assay has been a key tool in visualizing these effects. arabjchem.orgresearchgate.net Exposure to eleutherin in this model system has resulted in a higher percentage of chromosomal aberrations compared to its isomer, isoeleutherin. arabjchem.orgfrontiersin.org

The types of chromosomal aberrations observed in the Allium cepa model following eleutherin treatment include the formation of micronuclei, nuclear buds, and bridges during metaphase. arabjchem.orgresearchgate.net These abnormalities are indicative of clastogenic (chromosome-breaking) and aneugenic (affecting chromosome number) events. The presence of such aberrations underscores the significant impact of eleutherin on genomic stability. arabjchem.orgresearchgate.net

In addition to the Allium cepa model, other cytogenetic studies have contributed to the understanding of eleutherin's clastogenic potential. The micronucleus test, for instance, has been used to evaluate the mutagenic potential of eleutherin. mdpi.com While one study using this assay on human hepatoma (HepG2) cells suggested that isoeleutherin was less genotoxic, the Allium cepa model consistently points to eleutherin having a higher mutagenic potential. mdpi.com The induction of chromosomal aberrations is a critical aspect of eleutherin's biological activity, highlighting its potential to alter the genetic material of exposed cells.

Table 2: Chromosomal Aberrations Induced by Eleutherin in the Allium cepa Model

| Type of Aberration | Description | Significance |

| Micronuclei | Small, extranuclear bodies containing chromosome fragments or whole chromosomes. | Indicator of clastogenic or aneugenic events. arabjchem.orgresearchgate.net |

| Nuclear Buds | A form of nuclear anomaly reflecting DNA damage and elimination. | Suggests genomic instability. arabjchem.orgresearchgate.net |

| Mitotic Bridges | Chromatin bridges connecting separating chromosomes during anaphase. | Result of chromosome breakage and fusion or dicentric chromosomes. arabjchem.orgresearchgate.net |

Other Investigated Biological Activities of Eleutherin (e.g., Protective effects on endothelial cells)

Beyond its genotoxic activities, eleutherin and related compounds from Eleutherine americana have been investigated for other biological effects, including protective actions on endothelial cells. Specifically, studies have explored their potential to mitigate injury to human umbilical vein endothelial cells (HUVECs) induced by high concentrations of glucose. nih.gov

In an in vitro model, various naphthalene derivatives isolated from Eleutherine americana, including compounds structurally related to eleutherin, displayed a protective effect against glucose-induced HUVEC injury. nih.gov This suggests a potential role for these compounds in protecting the vascular endothelium, which is often compromised in hyperglycemic conditions. nih.govmdpi.com The research indicated that the presence of a carbonyl group in the furan (B31954) or pyran ring of the naphthalene skeleton might influence this protective activity. nih.gov

The investigation into the protective effects on endothelial cells highlights a different facet of the biological profile of compounds from Eleutherine. While eleutherin itself has demonstrated cytotoxic and genotoxic properties in some models, the broader family of compounds from this plant may possess therapeutic potential in other contexts, such as cardiovascular protection. nih.govmdpi.com Further research is needed to fully elucidate the specific role of eleutherin in these protective mechanisms and to understand the structure-activity relationships that govern its diverse biological effects.

**Table 3: Investigated Biological Activities of Compounds from *Eleutherine americana***

| Biological Activity | Research Model | Observed Outcome | Potential Implication |

| Protective effect on endothelial cells | Human Umbilical Vein Endothelial Cells (HUVECs) injured by high glucose | Compounds from E. americana showed protective effects. nih.gov | Potential for cardiovascular protection in hyperglycemic conditions. |

Structure Activity Relationship Sar and Computational Studies of Eleutherin and Its Analogues

Stereochemical Influences on Eleutherin's Biological Activities

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining how a compound interacts with biological targets, thereby influencing its activity slideshare.net. Eleutherin itself possesses chiral centers, leading to different stereoisomers, such as eleutherin and isoeleutherin (B2560962) mdpi.comresearchgate.net. Studies comparing the biological activities of these stereoisomers have provided insights into the impact of stereochemistry.

For instance, research evaluating the genotoxicity of eleutherin and isoeleutherin isolated from Eleutherine plicata demonstrated differences in their effects. In the Allium cepa model, eleutherin caused a higher percentage of chromosomal aberrations compared to isoeutherin at the same concentration researchgate.netnih.gov. This suggests that the specific stereochemical configuration of eleutherin contributes to a greater genotoxic potential in this model. While both are naphthoquinones with promising antibacterial activity potentially linked to their quinone structure and ability to generate reactive oxygen species, the observed differences in activity against pathogens like Staphylococcus aureus and Escherichia coli may be related to these structural differences, including stereochemistry mdpi.com.

Substituent Effects on the Pharmacological Profile of Eleutherin Derivatives

Modifications to the core structure of eleutherin through the introduction or alteration of substituents can significantly impact its pharmacological profile mdpi.comslideshare.netdrugdesign.org. SAR studies aim to correlate these structural changes with observed biological activities to identify key functional groups and structural motifs responsible for specific effects slideshare.netdrugdesign.org.

While specific detailed studies on substituent effects on eleutherin derivatives are not extensively detailed in the provided search results, the general principles of SAR apply. Variations in substituents on related naphthoquinone or pyranonaphthoquinone structures have been shown to influence activities such as antimicrobial, antiparasitic, antiviral, and anticancer properties rsc.org. For example, studies on other compound classes have shown that the nature and position of substituents can critically dictate biological activity, including the importance of hydroxyl groups and the influence of groups on attached rings mdpi.comresearchgate.net. These findings suggest that systematic structural modifications of eleutherin, such as altering methoxy (B1213986) groups, methyl groups, or the quinone moiety, would likely lead to derivatives with altered potency, selectivity, and potentially novel activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Eleutherin Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity mdpi.comresearchgate.net. These models can then be used to predict the activity of new, untested compounds and to gain a deeper understanding of the structural features that are important for activity mdpi.com.

QSAR models typically utilize molecular descriptors, which are numerical representations of various physicochemical and structural properties of the molecules mdpi.com. These descriptors can be 2D or 3D and capture characteristics such as lipophilicity, electronic effects, steric parameters, and topological features slideshare.netmdpi.com. By applying statistical methods, such as multiple linear regression or machine learning algorithms, a relationship between these descriptors and the observed biological activity is established mdpi.comresearchgate.net.

Studies on isoeleutherin and its analogues have employed QSAR modeling to predict the impact of structural changes on properties like toxicity and potential biological activity researchgate.netnih.govmdpi.com. These models can help prioritize compounds for synthesis and biological testing, accelerating the drug discovery process mdpi.com. For instance, QSAR models have been used in conjunction with virtual screening to identify compounds with promising activity based on their predicted pharmacokinetic and toxicological profiles researchgate.net.

Molecular Docking and Molecular Dynamics Simulations of Eleutherin and Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between small molecules (ligands) like eleutherin and biological macromolecules, primarily proteins formosapublisher.orgplos.org. These methods provide insights into the binding affinity, binding mode, and stability of ligand-protein complexes, which are crucial for understanding the mechanism of action of a compound formosapublisher.orgplos.org.

Molecular docking predicts the preferred orientation (binding pose) of a ligand within a protein's binding site and estimates the binding energy formosapublisher.org. This allows researchers to identify potential protein targets for a compound and to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex formosapublisher.orgulm.ac.id. Studies on eleutherin and isoeleutherin have utilized molecular docking to explore their interactions with various protein targets, including those involved in bacterial resistance and apoptosis mdpi.comresearchgate.netmdpi.comnih.gov. For example, molecular docking revealed a significant affinity of eleutherin for proteins like the transcriptional regulator QacR and regulatory protein BlaR1 in Staphylococcus aureus, suggesting interference with antibiotic resistance mechanisms mdpi.comnih.gov. Isoeleutherin showed specific interactions with methionine aminopeptidase (B13392206) mdpi.comnih.gov.

Molecular dynamics simulations extend molecular docking by simulating the movement of the ligand-protein complex over time plos.org. This provides a more dynamic and realistic view of the interaction, allowing for the assessment of the stability of the complex and the flexibility of the binding site plos.org. MD simulations can validate docking results and provide information on the binding free energy and conformational changes upon binding plos.org. Studies investigating the interaction of eleutherin and isoeleutherin with targets like caspase 8 and DNA topoisomerase II have employed MD simulations to confirm the stability of the formed complexes researchgate.netmdpi.com. These simulations can reveal how the compounds bind to the active site and interact with specific amino acid residues researchgate.net.

The combination of molecular docking and MD simulations is a valuable approach in understanding the molecular basis of eleutherin's biological activities and in the rational design of new analogues with improved properties plos.org.

Pharmacokinetics and Pharmacodynamics Pk/pd in Preclinical Research Models Non Human

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Eleutherin in Experimental Models

Preclinical research using male Sprague Dawley (SD) rats has provided initial insights into the ADME profile of Eleutherin. Following administration, the distribution of Eleutherin was investigated across various tissues. The highest concentration of the compound was found to be distributed in the small intestine. Stability assays have also been conducted, which demonstrated that Eleutherin was stable in plasma under different experimental conditions.

Systemic Exposure and Bioavailability of Eleutherin in Animal Models

Studies in Sprague Dawley (SD) rats have been conducted to determine the systemic exposure and oral bioavailability of Eleutherin. Following oral administration, Eleutherin exhibited a half-life (t½) of 7.30 hours. The absolute oral bioavailability was determined to be 4.64%. These findings suggest that while Eleutherin is absorbed, its availability in the systemic circulation after oral intake is limited in this animal model.

A study utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) established key pharmacokinetic parameters for Eleutherin in SD rats.

| Pharmacokinetic Parameter | Value | Animal Model |

|---|---|---|

| Half-Life (t½) | 7.30 hours | Sprague Dawley (SD) rats |

| Absolute Oral Bioavailability | 4.64% | Sprague Dawley (SD) rats |

Pharmacodynamic Markers and Biomarker Research Related to Eleutherin Action

Research into the pharmacodynamic effects of Eleutherin, often as a component of Eleutherine bulbosa extracts, has focused on its potential anticancer activities. Network pharmacology approaches have been employed to identify potential molecular targets and biomarkers associated with its mechanism of action in breast cancer models. nih.gov

These computational studies have identified several key genes and proteins that are modulated by the active compounds in the extract, including Eleutherin. These potential biomarkers are involved in crucial cellular processes such as apoptosis and cell cycle regulation. nih.gov Among the identified target genes are TP53, Caspase-3 (CASP3), B-cell lymphoma 2 (BCL2), BAX, and Cyclin D1 (CCND1). nih.gov The interaction with these targets suggests that Eleutherin's pharmacodynamic effects may be linked to the induction of apoptosis and inhibition of the cell cycle in cancer cells. nih.gov

| Potential Biomarker | Associated Biological Process |

|---|---|

| TP53 | Tumor suppression, cell cycle regulation |

| CASP3 | Apoptosis execution |

| BCL2 | Regulation of apoptosis (anti-apoptotic) |

| BAX | Regulation of apoptosis (pro-apoptotic) |

| CCND1 | Cell cycle progression |

Future Directions and Emerging Research Avenues for Eleutherin

Integration of Omics Technologies in Eleutherin Research (e.g., Proteomics, Metabolomics)

Modern "omics" technologies offer a high-throughput, holistic approach to understanding the complex biological interactions of natural compounds like Eleutherin. While initial research has focused on identifying the chemical constituents of plants containing Eleutherin, the next phase of research requires a deeper dive into its functional effects at a systemic level.

Metabolomics, the large-scale study of small molecules or metabolites, has been instrumental in profiling the chemical diversity of Eleutherine species. Studies utilizing techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) have successfully characterized the metabolite profiles of extracts from Eleutherine bulbosa and Eleutherine palmifolia. This approach, often termed metabolite fingerprinting, helps to differentiate compound variations based on geographical origin and extraction methods, which is crucial for standardization and quality control. Network pharmacology, a related approach, has been used to predict the molecular targets and pathways affected by the complex mixture of compounds found in Eleutherine bulbosa extract, providing insights into potential anticancer mechanisms.

However, a significant gap exists in the application of proteomics—the large-scale study of proteins. Proteomic analyses could provide unprecedented detail on how Eleutherin modulates cellular function by identifying specific protein expression changes, post-translational modifications, and pathway alterations it induces. Future research should employ quantitative shotgun proteomics to map the protein interaction networks and signaling cascades directly affected by isolated Eleutherin. This would move beyond predictive models to provide concrete evidence of its mechanism of action, potentially uncovering novel therapeutic targets and biomarkers of response.

Advanced Delivery Systems for Eleutherin in Preclinical Models

A major hurdle for many natural compounds, including naphthoquinones, is their limited bioavailability, poor solubility, and potential for off-target effects. Advanced drug delivery systems (DDS) offer a powerful strategy to overcome these limitations by enhancing therapeutic efficacy and minimizing systemic toxicity. These systems are designed to improve the pharmacokinetic profile of a drug and enable targeted delivery to specific tissues or cells.

Currently, there is a notable lack of research focused on developing advanced delivery systems specifically for Eleutherin. This represents a critical area for future investigation. Preclinical studies should explore the formulation of Eleutherin into various nanocarriers, such as:

Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and circulation time.

Polymeric Nanoparticles: Made from biodegradable polymers, these systems allow for controlled and sustained release of the encapsulated compound.

Nanostructured Lipid Carriers (NLCs): A newer generation of lipid nanoparticles that offer improved drug loading capacity and stability.

Developing such nanoformulations for Eleutherin could significantly enhance its therapeutic index in preclinical cancer models. Targeted DDS, for instance by attaching specific ligands to the nanoparticle surface, could direct Eleutherin specifically to tumor cells, thereby increasing its local concentration and reducing exposure to healthy tissues.

Exploration of Synergistic Activities of Eleutherin with Other Agents

The concept of synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a cornerstone of modern pharmacology, particularly in cancer therapy. Exploring the synergistic potential of Eleutherin could lead to more effective and less toxic treatment strategies.

Research has indicated that synergistic interactions may already be at play within Eleutherine extracts. For example, the cytotoxicity of extracts from Eleutherine plicata is suggested to be related to the synergism between its two primary naphthoquinones, Eleutherin and Isoeleutherin (B2560962). Another study demonstrated that a chloroform (B151607) extract of Eleutherine bulbosa exhibited a synergistic antibacterial effect when combined with the antibiotic gentamicin.

A crucial future direction is the systematic investigation of Eleutherin's synergistic activities with established chemotherapeutic agents. Combining Eleutherin with conventional drugs could potentially:

Enhance the cytotoxicity of chemotherapy, allowing for lower, less toxic doses.

Overcome mechanisms of drug resistance in cancer cells.

Target multiple signaling pathways simultaneously for a more robust therapeutic effect.

Preclinical studies should be designed to test various combinations of Eleutherin and standard anticancer drugs (e.g., cisplatin, doxorubicin, paclitaxel) across a range of cancer cell lines and in animal models. Such research would provide a strong rationale for developing novel combination therapies for clinical evaluation.

Addressing Research Challenges and Knowledge Gaps in Eleutherin Science

Despite the growing interest in Eleutherin, several fundamental research challenges and knowledge gaps impede its scientific and therapeutic advancement. Addressing these issues is paramount for the field to progress.

Key challenges include:

Shift from Extracts to Pure Compounds: Much of the existing research has been conducted using crude extracts of Eleutherine species. While valuable, these studies cannot attribute specific effects solely to Eleutherin, as the extracts contain a complex mixture of bioactive compounds, including Eleutherol, Isoeleutherin, and various phenolics. Future studies must focus on using purified Eleutherin to accurately delineate its specific pharmacological activities.

Elucidation of Molecular Mechanisms: As highlighted, the precise molecular mechanisms underlying Eleutherin's bioactivity are not fully understood. There is a pressing need for in-depth mechanistic studies, integrating omics approaches, to identify its direct cellular targets and pathways.

Lack of In Vivo and Preclinical Data: The majority of studies on Eleutherin's anticancer effects are limited to in vitro cell culture models. There is a significant knowledge gap regarding its efficacy, pharmacokinetics, and biodistribution in preclinical animal models. Robust in vivo studies are a prerequisite for any potential clinical translation.

Absence of Delivery System Research: As discussed, the development of formulations to improve the delivery and bioavailability of Eleutherin is a completely unexplored yet vital research avenue.

Future research must be systematic, moving from fundamental mechanistic studies with the isolated compound to preclinical evaluation of its efficacy and safety, ideally enhanced through advanced drug delivery systems. Overcoming these challenges will be essential to fully realize the therapeutic potential of Eleutherin.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。